molecular formula C12H24 B095965 Cyclododecane-d24 CAS No. 16450-78-5

Cyclododecane-d24

Cat. No.: B095965
CAS No.: 16450-78-5
M. Wt: 192.47 g/mol
InChI Key: DDTBPAQBQHZRDW-JFPVQUMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclododecane-d24, also known as this compound, is a useful research compound. Its molecular formula is C12H24 and its molecular weight is 192.47 g/mol. The purity is usually 95%.
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Properties

CAS No.

16450-78-5

Molecular Formula

C12H24

Molecular Weight

192.47 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-tetracosadeuteriocyclododecane

InChI

InChI=1S/C12H24/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-12H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2

InChI Key

DDTBPAQBQHZRDW-JFPVQUMHSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C(C(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]

SMILES

C1CCCCCCCCCCC1

Canonical SMILES

C1CCCCCCCCCCC1

16450-78-5

Synonyms

Cyclododecane-d24

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclododecane in a round-bottomed flask having an attached reflux condenser. Air at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclododecanol is obtained at a selectivity of 18% and cyclododecanone at a selectivity of 42%, at a cyclododecane conversion rate of 47%.
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Synthesis routes and methods II

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclododecane in a round-bottomed flask having an attached reflux condenser. Oxygen at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclododecanol is obtained at a selectivity of 17% and cyclododecanone at a selectivity of 43%, at a cyclododecane conversion rate of 49%.
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Synthesis routes and methods III

Procedure details

For the dialysis cell experiments, the Nafion* membrane was routinely prepared by boiling for 0.5 hr. in 10% nitric acid, then boiling briefly in distilled water. For the flow reactor, the membrane tubing was initially prepared by flushing both "tubes" with 10% nitric acid at 60°. Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes") at the conclusion of each reaction. For the reactions utilizing cyclohexane, flow in both "tubes" was provided by a calibrated syringe pump. For the reactions with cyclododecane, hydrocarbon flow was provided by pressuring a heated metal cylinder containing the molten ketone-hydrocarbon mixture to 5-10 psi with dry nitrogen, and allowing the mixture to exit through a dip tube and metering valve.
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